molecular formula C17H13BN2O2 B6336244 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 2724208-18-6

2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No. B6336244
CAS RN: 2724208-18-6
M. Wt: 288.1 g/mol
InChI Key: IMYKKAVBNVCLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CPD-Naphtho) is a small molecule compound that has emerged as a promising tool in scientific research in recent years. CPD-Naphtho has been found to have a variety of applications in the laboratory, including its use as a fluorescent probe, a photochemical agent, and an inhibitor of enzymes. Furthermore, it has been studied for its potential to induce cell death and inhibit cancer cell growth.

Scientific Research Applications

2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species, as a photochemical agent for the study of photochemical reactions, and as an inhibitor of enzymes. It has also been used to study the mechanism of action of drugs, and its potential as an anticancer agent has been explored.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is not yet fully understood. However, it is believed that the compound is able to interact with proteins and enzymes, leading to changes in the activity of these proteins. Additionally, it has been suggested that this compound may be able to induce cell death and inhibit cancer cell growth by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, leading to changes in the activity of proteins and other molecules. Additionally, it has been found to induce cell death and inhibit cancer cell growth by inducing apoptosis.

Advantages and Limitations for Lab Experiments

2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several advantages for laboratory experiments. It is highly efficient and reproducible, with yields of up to 90%. Additionally, it does not require the use of toxic solvents and can be completed in a few hours. However, there are also some limitations to its use in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and its effects on certain biochemical and physiological processes have not been fully explored.

Future Directions

The potential future directions for 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine are numerous. Further research could be conducted to explore its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential as an anticancer agent. Additionally, this compound could be used to study the mechanism of action of drugs, and its potential as a fluorescent probe for the detection of reactive oxygen species could be explored. Finally, its potential as a photochemical agent for the study of photochemical reactions could be further explored.

Synthesis Methods

The synthesis of 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves the condensation of a carboxylic acid with a naphthoquinone derivative. The reaction is catalyzed by an acid such as hydrochloric acid, and yields the desired product in good yield. The reaction has been found to be highly efficient and reproducible, with yields of up to 90%. The reaction can be completed in a few hours and does not require the use of toxic solvents.

properties

IUPAC Name

4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BN2O2/c21-17(22)12-7-9-13(10-8-12)18-19-14-5-1-3-11-4-2-6-15(20-18)16(11)14/h1-10,19-20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYKKAVBNVCLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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